
Tetrabutylammonium hydroxide 30-hydrate
Übersicht
Beschreibung
Tetrabutylammonium hydroxide 30-hydrate is a strong alkali containing quaternary amine . It is used in a variety of organic transformations . It is employed as a solution in water or alcohols .
Synthesis Analysis
Tetrabutylammonium hydroxide 30-hydrate can be used as a catalyst in the hydroxyalkylation reaction of phenols with cyclic carbonates to synthesize aryl β-hydroxyethylethers . It can also be used as a base for the selective degradation of lignins to monomeric aromatics .Molecular Structure Analysis
The linear formula of Tetrabutylammonium hydroxide 30-hydrate is (CH3CH2CH2CH2)4N(OH)·30H2O . Its molecular weight is 799.93 .Chemical Reactions Analysis
Typical reactions of Tetrabutylammonium hydroxide include benzylation of amines and generation of dichlorocarbene from chloroform . It can be neutralized with a variety of mineral acids to give lipophilic salts of the conjugate base .Physical And Chemical Properties Analysis
Tetrabutylammonium hydroxide 30-hydrate appears as colorless to white to light yellow crystals . It has a melting point of 27-30 °C . The density of the solution is 0.995 g/cm3 .Wissenschaftliche Forschungsanwendungen
Catalyst in Hydroxyalkylation Reactions
Tetrabutylammonium hydroxide acts as a catalyst in the hydroxyalkylation reaction of phenols with cyclic carbonates to synthesize aryl β-hydroxyethylethers .
Base for Lignin Degradation
It serves as a base for the selective degradation of lignins into monomeric aromatics, which is significant in the field of renewable materials and energy .
Synthesis of Hydroxyfuroxan Salts
The compound is used to react with nitrofuroxans to synthesize hydroxyfuroxan tetrabutylammonium salts .
Allenylation of Aldehydes
It is utilized as a base for the chemoselective allenylation of aldehydes with TMS-protected alkynes to produce α-allenols .
Dissolution of Cellulose
Tetrabutylammonium hydroxide solution may be used for the dissolution of cellulose under room temperature conditions, which is crucial in the production of bio-based materials .
Catalyst in Oxadiazole Synthesis
The solution also acts as a catalyst during the synthesis of 1,2,4-oxadiazoles, which are important heterocyclic compounds in pharmaceuticals .
Preparation of Fatty Acid Salts
It is involved in the preparation of TBAOH salts of fatty acids, which have various industrial and research applications .
Phase Transfer Catalyst
Lastly, it functions as a phase transfer catalyst, which is a role that finds utility in various chemical synthesis processes .
Wirkmechanismus
Target of Action
Tetrabutylammonium hydroxide 30-hydrate (TBAOH·30H2O) is a strong alkali containing quaternary amine . Its primary targets are organic compounds, specifically aldehydes and phenols . It acts as a base for the chemoselective allenylation of aldehydes with TMS-protected alkynes .
Mode of Action
TBAOH·30H2O interacts with its targets by acting as a base and a catalyst . It facilitates the allenylation of aldehydes with TMS-protected alkynes to synthesize α-allenols . Additionally, it serves as an additive for the hydroxyalkylation of phenols with cyclic carbonates, leading to the synthesis of aryl β-hydroxyethyl ethers .
Biochemical Pathways
The biochemical pathways affected by TBAOH·30H2O primarily involve the transformation of organic compounds. It aids in the selective degradation of lignins to monomeric aromatics . The compound also plays a role in the hydroxyalkylation reaction of phenols with cyclic carbonates .
Result of Action
The molecular and cellular effects of TBAOH·30H2O’s action are primarily observed in its ability to facilitate organic transformations. It aids in the synthesis of α-allenols and aryl β-hydroxyethyl ethers . These transformations can have various downstream effects depending on the specific context and application.
Action Environment
The action of TBAOH·30H2O can be influenced by environmental factors. For instance, the presence of moisture or water can affect its reactivity . Additionally, the compound’s efficacy and stability may be influenced by factors such as temperature, pH, and the presence of other compounds in the reaction environment.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tetrabutylazanium;hydroxide;triacontahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.31H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h5-16H2,1-4H3;31*1H2/q+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGIRVKFXSRUOX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H97NO31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584991 | |
| Record name | N,N,N-Tributylbutan-1-aminium hydroxide--water (1/1/30) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium hydroxide 30-hydrate | |
CAS RN |
147741-30-8 | |
| Record name | N,N,N-Tributylbutan-1-aminium hydroxide--water (1/1/30) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium hydroxide 30-hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tetrabutylammonium hydroxide 30-hydrate interact with lignin, and what are the downstream effects on lignin structure?
A1: Tetrabutylammonium hydroxide 30-hydrate (Bu4NOH·30H2O) acts as a strong alkali, similar to sodium hydroxide (NaOH), due to the hydroxide ions (OH-) present. These hydroxide ions participate in cleaving the ether linkages and other bonds within the lignin structure. [] This cleavage breaks down the complex lignin polymer into smaller, low-molecular-weight aromatic compounds like vanillin, vanillic acid, acetoguiacone, and p-hydroxybenzaldehyde. []
Q2: Are there alternative methods for lignin degradation, and how does the use of tetrabutylammonium hydroxide 30-hydrate compare in terms of product yield and selectivity?
A2: Yes, several other methods exist for lignin degradation, including treatment with other alkalis (like NaOH), acidolysis, oxidation, and enzymatic degradation. The research highlights that using aqueous NaOH at a comparable hydroxide concentration to molten Bu4NOH·30H2O results in significantly lower yields of the desired low-molecular-weight aromatic compounds. [] This observation suggests that the combination of the strong alkaline environment and the unique influence of the Bu4N+ cation in the Bu4NOH·30H2O system contributes to its superior performance in selectively degrading lignin into valuable monomers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



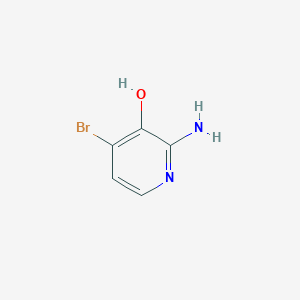

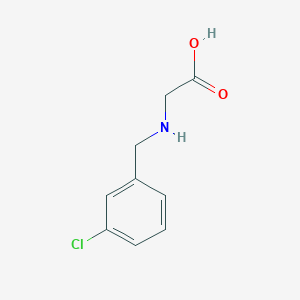


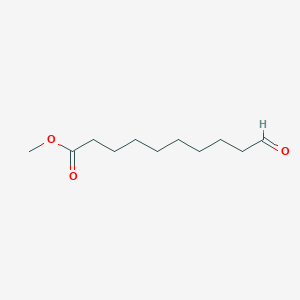
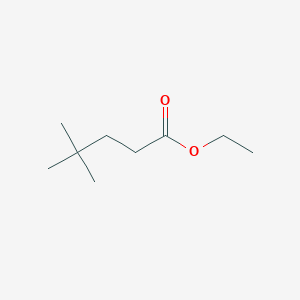
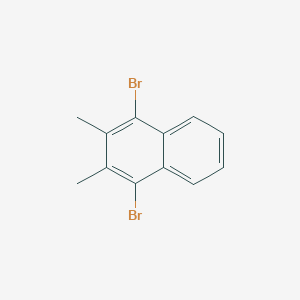
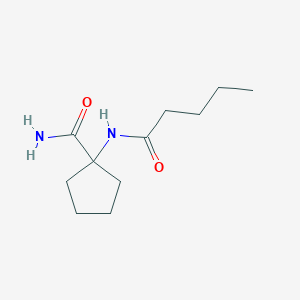

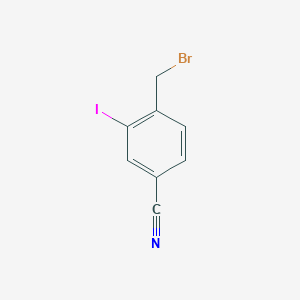
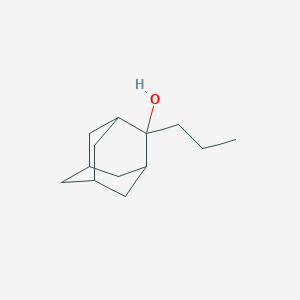
![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
